![molecular formula C29H36O6 B1230182 [16-Hydroxy-11-(hydroxymethyl)-4,8,8,15-tetramethyl-12-oxo-3-oxatetracyclo[11.3.0.02,4.07,9]hexadec-10-en-13-yl] 3-phenylprop-2-enoate](/img/structure/B1230182.png)
[16-Hydroxy-11-(hydroxymethyl)-4,8,8,15-tetramethyl-12-oxo-3-oxatetracyclo[11.3.0.02,4.07,9]hexadec-10-en-13-yl] 3-phenylprop-2-enoate
Overview
Description
[16-Hydroxy-11-(hydroxymethyl)-4,8,8,15-tetramethyl-12-oxo-3-oxatetracyclo[11.3.0.02,4.07,9]hexadec-10-en-13-yl] 3-phenylprop-2-enoate is a natural product found in Euphorbia micractina, Euphorbia hirsuta, and Euphorbia platyphyllos with data available.
Scientific Research Applications
Oxygenated Heterocyclic Metabolites
Research by Chakraborty and Raola (2018) on oxygenated heterocyclic metabolites from Rhizophora annamalayana, a mangrove hybrid, reveals compounds with significant antioxidant and anti-inflammatory activities. These metabolites show potential as therapeutic leads in pharmaceutical applications due to their ability to inhibit pro-inflammatory enzymes like 5-lipoxygenase more effectively than some synthetic anti-inflammatory drugs (Chakraborty & Raola, 2018).
Production of New Polyene Antibiotics
A study by Li, Rawlings, Harrison, and Vederas (1989) demonstrates the impact of adding ethyl (Z)-16-phenylhexadec-9-enoate to cultures of Streptomyces cellulosae, leading to a significant reduction in fungichromin biosynthesis and the production of new polyene antibiotics. This indicates the compound's role in influencing antibiotic production in microorganisms (Li, Rawlings, Harrison, & Vederas, 1989).
Total Synthesis of Methyl Atis-16-en-19-oate
Toyota, Wada, Fukumoto, and Ihara (1998) achieved the total synthesis of (±)-methyl atis-16-en-19-oate, a complex tetracyclic diterpenoid. This synthesis involved innovative steps like homoallyl-homoallyl radical rearrangement, highlighting the chemical versatility and potential applications of similar complex molecules in synthetic chemistry (Toyota, Wada, Fukumoto, & Ihara, 1998).
Palmitoleate Esters from Tagetes Erecta
Faizi and Naz (2004) isolated oleanane-type triterpenoid esters from Tagetes erecta, providing insights into the natural product chemistry of triterpenoids and their derivatives. Such studies contribute to understanding the chemical diversity and potential applications of plant-derived compounds (Faizi & Naz, 2004).
Selective Oxidation Studies
Research by Singh and Mahajan (2006) on selective oxidation of a complex molecule with secondary and primary hydroxyl groups highlights the intricacies of chemical reactions involving similar compounds. This study provides valuable insights for chemists working on selective oxidation processes (Singh & Mahajan, 2006).
properties
IUPAC Name |
[16-hydroxy-11-(hydroxymethyl)-4,8,8,15-tetramethyl-12-oxo-3-oxatetracyclo[11.3.0.02,4.07,9]hexadec-10-en-13-yl] 3-phenylprop-2-enoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H36O6/c1-17-15-29(34-22(31)11-10-18-8-6-5-7-9-18)23(24(17)32)26-28(4,35-26)13-12-20-21(27(20,2)3)14-19(16-30)25(29)33/h5-11,14,17,20-21,23-24,26,30,32H,12-13,15-16H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLHWPIKKGZWBKR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2(C(C1O)C3C(O3)(CCC4C(C4(C)C)C=C(C2=O)CO)C)OC(=O)C=CC5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H36O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 3081534 |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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